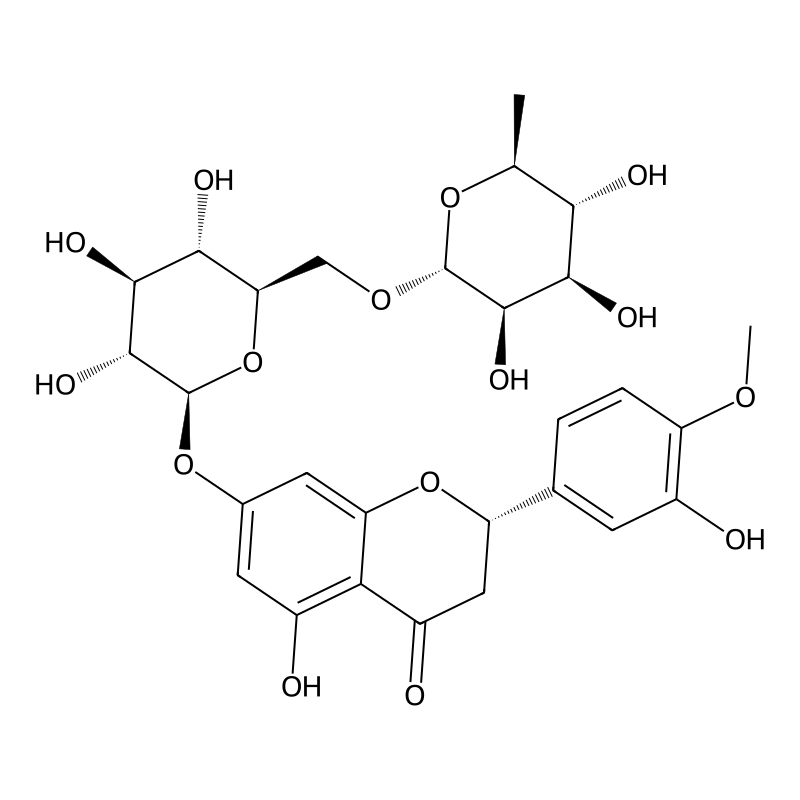Hesperidin
Catalog No.
S529876
CAS No.
520-26-3
M.F
C28H34O15
M. Wt
610.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
520-26-3
Product Name
Hesperidin
IUPAC Name
(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Molecular Formula
C28H34O15
Molecular Weight
610.6 g/mol
InChI
InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10?,17-,19?,21?,22?,23?,24?,25?,26?,27?,28?/m0/s1
InChI Key
QUQPHWDTPGMPEX-QJBIFVCTSA-N
SMILES
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
Solubility
Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils
Soluble (in ethanol)
Soluble (in ethanol)
Synonyms
2S, Hesperidin, 4H-1-Benzopyran-4-one, 7-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (S)-, 7-Rhamnoglucoside, Hesperetin, Hesperetin 7 Rhamnoglucoside, Hesperetin 7 Rutinoside, hesperetin 7-rhamnoglucoside, Hesperetin-7-Rutinoside, Hesperidin, Hesperidin 2S
Canonical SMILES
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
Isomeric SMILES
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
Description
The exact mass of the compound Hesperidin is 610.18977 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, propylene glycol; slightly soluble in glycerol; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44184. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.
Free Radical Scavenger and Potential Applications in Oxidative Stress-Related Diseases
One of the most well-documented aspects of hesperidin is its potent antioxidant activity. Hesperidin acts as a free radical scavenger, neutralizing harmful molecules that damage cells and contribute to the development of chronic diseases. Studies have shown its effectiveness in reducing oxidative stress in animal models, suggesting its potential application in preventing or alleviating conditions associated with oxidative stress, such as:
Purity
>98% (or refer to the Certificate of Analysis)
Physical Description
Colourless mobile liquid; fresh, light, sweet, citrusy aroma
XLogP3
-1.1
Exact Mass
610.18977
Density
0.838-0.843
Appearance
solid powder
Melting Point
262.0 °C
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
E750O06Y6O
Other CAS
520-26-3
Wikipedia
Hesperidin
Use Classification
Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]
Cosmetics -> Emollient
Cosmetics -> Emollient
General Manufacturing Information
4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (2S)-: ACTIVE
Dates
Modify: 2023-08-15
1. Soares MS, da Silva DF, Forim MR, da Silva MF, Fernandes JB, Vieira PC, Silva DB, Lopes NP, de Carvalho SA, de Souza AA, Machado MA. Quantification and localization of hesperidin and rutin in Citrus sinensis grafted on C. limonia after Xylella fastidiosa infection by HPLC-UV and MALDI imaging mass spectrometry. Phytochemistry. 2015 Jul;115:161-70. doi: 10.1016/j.phytochem.2015.02.011. Epub 2015 Mar 3. PMID: 25749617.
2. Mo'men YS, Hussein RM, Kandeil MA. Involvement of PI3K/Akt pathway in the protective effect of hesperidin against a chemically induced liver cancer in rats. J Biochem Mol Toxicol. 2019 Jun;33(6):e22305. doi: 10.1002/jbt.22305. Epub 2019 Feb 19. PMID: 30779474.
3. Souza LC, de Gomes MG, Goes AT, Del Fabbro L, Filho CB, Boeira SP, Jesse CR. Evidence for the involvement of the serotonergic 5-HT(1A) receptors in the antidepressant-like effect caused by hesperidin in mice. Prog Neuropsychopharmacol Biol Psychiatry. 2013 Jan 10;40:103-9. doi: 10.1016/j.pnpbp.2012.09.003. Epub 2012 Sep 17. PMID: 22996046.
4. Man G, Mauro TM, Kim PL, Hupe M, Zhai Y, Sun R, Crumrine D, Cheung C, Nuno-Gonzalez A, Elias PM, Man MQ. Topical hesperidin prevents glucocorticoid-induced abnormalities in epidermal barrier function in murine skin. Exp Dermatol. 2014 Sep;23(9):645-51. doi: 10.1111/exd.12480. Epub 2014 Jul 31. PMID: 24980072; PMCID: PMC4499456.
5. Banji OJ, Banji D, Ch K. Curcumin and hesperidin improve cognition by suppressing mitochondrial dysfunction and apoptosis induced by D-galactose in rat brain. Food Chem Toxicol. 2014 Dec;74:51-9. doi: 10.1016/j.fct.2014.08.020. Epub 2014 Sep 16. PMID: 25217884.
2. Mo'men YS, Hussein RM, Kandeil MA. Involvement of PI3K/Akt pathway in the protective effect of hesperidin against a chemically induced liver cancer in rats. J Biochem Mol Toxicol. 2019 Jun;33(6):e22305. doi: 10.1002/jbt.22305. Epub 2019 Feb 19. PMID: 30779474.
3. Souza LC, de Gomes MG, Goes AT, Del Fabbro L, Filho CB, Boeira SP, Jesse CR. Evidence for the involvement of the serotonergic 5-HT(1A) receptors in the antidepressant-like effect caused by hesperidin in mice. Prog Neuropsychopharmacol Biol Psychiatry. 2013 Jan 10;40:103-9. doi: 10.1016/j.pnpbp.2012.09.003. Epub 2012 Sep 17. PMID: 22996046.
4. Man G, Mauro TM, Kim PL, Hupe M, Zhai Y, Sun R, Crumrine D, Cheung C, Nuno-Gonzalez A, Elias PM, Man MQ. Topical hesperidin prevents glucocorticoid-induced abnormalities in epidermal barrier function in murine skin. Exp Dermatol. 2014 Sep;23(9):645-51. doi: 10.1111/exd.12480. Epub 2014 Jul 31. PMID: 24980072; PMCID: PMC4499456.
5. Banji OJ, Banji D, Ch K. Curcumin and hesperidin improve cognition by suppressing mitochondrial dysfunction and apoptosis induced by D-galactose in rat brain. Food Chem Toxicol. 2014 Dec;74:51-9. doi: 10.1016/j.fct.2014.08.020. Epub 2014 Sep 16. PMID: 25217884.
Explore Compound Types
Get ideal chemicals from 750K+ compounds








